2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring linked to a piperazine moiety, which is further connected to a fluorinated pyridine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety and subsequent attachment of the fluorinated pyridine group. Key steps may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Piperazine: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Attachment of Fluorinated Pyridine: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a fluorinated pyridine.
2-(4-Methylpiperazin-1-yl)pyrimidine: Features a methyl group on the piperazine ring.
2-(4-Fluorophenyl)pyrimidine: Contains a fluorophenyl group instead of a fluorinated pyridine.
Uniqueness
The uniqueness of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-9-12(16)10-19-13(11)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVPYDTQRTUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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